3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione
Description
Structure
3D Structure
Properties
CAS No. |
61078-81-7 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
3-benzyl-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H11N3O2/c17-12-10-6-7-14-11(10)15-13(18)16(12)8-9-4-2-1-3-5-9/h1-7,14H,8H2,(H,15,18) |
InChI Key |
NJIWJKHATBEEDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(NC=C3)NC2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with the condensation of hydroxypyrimidine derivatives, benzylamines, and carbonyl compounds under mild acidic conditions. The distal amide group facilitates intramolecular cyclization by stabilizing the transition state through hydrogen bonding. Key optimization parameters include:
-
Temperature : 60–80°C for optimal reaction kinetics without side-product formation.
-
Solvent System : Ethanol/water mixtures (3:1 ratio) enhance solubility of polar intermediates.
-
Catalyst : Bronsted acids like p-toluenesulfonic acid (10 mol%) improve yields to 78–82%.
This method’s regioselectivity is attributed to the amide’s electronic effects, which direct benzyl group activation toward the pyrimidine ring’s 3-position.
One-Pot Three-Component Reactions
Recent advances in one-pot syntheses have revolutionized the preparation of polyfunctionalized pyrrolo[2,3-d]pyrimidines. A landmark study by Alipoor et al. achieved a 95% yield of 3-benzyl derivatives using phenylglyoxal, 2-hydroxy-1,4-naphthoquinone, and 6-aminouracil in acetic acid/water (1:1) at 100°C.
Green Chemistry Considerations
This protocol eliminates the need for column chromatography by leveraging the product’s insolubility in the reaction medium. Key advantages include:
Table 1: Optimization of One-Pot Synthesis Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 100°C | +35% vs. 50°C |
| Solvent Ratio (AcOH:H₂O) | 1:1 | Max solubility |
| Catalyst (TBAB) | 5 mol% | +20% yield |
The reaction proceeds via Knoevenagel condensation followed by cyclocondensation, with TBAB enhancing nucleophilicity of the aminouracil component.
Catalytic Cyclization Strategies
Palladium-catalyzed heteroannulation represents an alternative route for constructing the pyrrolo[2,3-d]pyrimidine core. A 2024 study utilized Pd(OAc)₂ (2 mol%) with Xantphos as a ligand to achieve 85% yield in toluene at 120°C.
Substrate Scope and Limitations
-
Benzylamine Derivatives : Electron-donating groups (e.g., -OMe) at the para position improve yields by 12–15%.
-
Steric Hindrance : Ortho-substituted benzylamines reduce yields to 45–50% due to hindered cyclization.
-
Functional Group Tolerance : Esters and nitrides remain intact, enabling post-functionalization.
Solid-Phase Synthesis for Parallel Production
Solid-supported methodologies have been adapted for high-throughput synthesis. Wang et al. (2023) reported a resin-bound approach using:
-
Wang Resin Functionalization : Loading via hydroxypyrimidine attachment (0.8 mmol/g).
-
Stepwise Assembly : Benzylation followed by cyclization with HATU/DIEA.
-
Cleavage : TFA/DCM (95:5) releases the product with 92% purity.
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Ugi-Smiles | 78–82 | 95 | 24 | Moderate |
| One-Pot | 95 | 98 | 5 | High |
| Catalytic | 85 | 97 | 8 | Moderate |
| Solid-Phase | 90 | 92 | 48 | Low |
Mechanistic Insights and Byproduct Analysis
Competing Pathways in Cyclization
LC-MS studies reveal two primary byproducts:
Hydrogen Bonding Effects
The final product exists as enantiomeric rotamers due to restricted rotation about the C–O bond. NMR studies at 600 MHz show coalescence temperatures of 75°C, indicating an energy barrier of 14.3 kcal/mol.
Industrial-Scale Considerations
Cost Analysis
Raw material costs dominate production expenses:
-
Phenylglyoxal : $320/kg (60% of total cost).
-
TBACatalyst : $1500/kg, but recyclable for 3–5 batches.
Waste Stream Management
The acetic acid/water solvent system allows for:
-
Distillation Recovery : 85% solvent reuse.
-
Neutralization : Ca(OH)₂ treatment of acidic residues.
Chemical Reactions Analysis
Condensation Reactions
The compound participates in Knoevenagel condensation with aldehydes or ketones under acidic or organocatalytic conditions. For example:
-
Reaction with aryl glyoxals in acetic acid using L-proline (20 mol%) yields fused chromeno-pyrrolo-pyrimidine diones via tandem Knoevenagel/Michael addition pathways .
-
Condensation with malononitrile or ethyl cyanoacetate forms cyano-substituted derivatives, enabling further functionalization .
Table 1: Representative Condensation Reactions
| Substrate | Catalyst/Conditions | Product Class | Yield (%) | Source |
|---|---|---|---|---|
| 4-Hydroxycoumarin | L-proline, acetic acid | Chromeno-pyrrolo-pyrimidine diones | 73–85 | |
| Arylglyoxal | POCl₃, reflux | Pyrimidine-fused coumarins | 70–90 |
Nucleophilic Substitution at Carbonyl Positions
The C2 and C4 carbonyl groups undergo chlorination with phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride:
-
Heating with POCl₃ at 120°C for 6 hours replaces carbonyl oxygens with chlorides, yielding dichloro-pyrrolo-pyrimidines .
-
Substitution with amines (e.g., benzylamine) in polar aprotic solvents generates imine derivatives, enhancing solubility for pharmacological studies .
Cross-Coupling Reactions
The pyrrole nitrogen and pyrimidine C5/C7 positions enable Suzuki-Miyaura and Buchwald-Hartwig couplings:
-
Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at C7, modulating electronic properties for anticancer activity .
-
Reaction with aliphatic amines forms Mannich bases, improving antibacterial efficacy against Staphylococcus aureus .
Key Mechanistic Insight :
Cross-coupling often proceeds via oxidative addition of Pd(0) to the C–X bond (X = Cl, Br), followed by transmetallation with boronic acids or amine coordination .
Ring Functionalization via Cycloaddition
The compound participates in 1,3-dipolar cycloaddition with azides or nitrile oxides:
-
Reaction with benzyl azides under Cu(I) catalysis forms triazole-linked hybrids, explored as kinase inhibitors .
-
[4+2] Cycloaddition with dienes generates tetracyclic analogs with enhanced rigidity for structural studies .
Biological Activity-Driven Modifications
Derivatives are synthesized to optimize pharmacological profiles:
-
Anticancer agents : 6-Acetyl-substituted analogs (e.g., 6-acetyl-1,3,7-trimethyl derivatives) show cytotoxic effects against ovarian and breast cancer cell lines .
-
Antidiabetic agents : 4-Phenoxy derivatives increase insulin sensitivity in adipocytes by 7.4–37.4% via PPARγ activation .
Table 2: Structure-Activity Relationships (SAR)
Degradation Pathways
Under strong acidic or basic conditions:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzyl group at the 3-position and carbonyl groups at the 2 and 4 positions of the pyrimidine ring. The synthesis of this compound has been explored through various methods, including one-pot multicomponent reactions. For instance, a method utilizing arylglyoxals and barbituric acid derivatives has been reported to yield high amounts of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives under mild conditions .
Table 1: Summary of Synthesis Methods
Biological Activities
Research indicates that derivatives of 3-benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione exhibit significant cytotoxic effects against various cancer cell lines. These compounds have shown promise as potential anti-cancer agents due to their ability to inhibit tumor growth. Additionally, antimicrobial properties have been noted in some derivatives, suggesting their utility in treating infections .
Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of various derivatives on cancer cell lines, several compounds derived from this compound demonstrated IC50 values in the low micromolar range against human breast and lung cancer cell lines. This indicates a strong potential for further development as anti-cancer therapeutics .
Mechanism of Action
The mechanism of action of 3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with molecular targets such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrrolo[2,3-d]pyrimidine-dione core allows diverse substitutions, significantly altering properties. Key analogs include:
Key Observations :
- Substituent Position : The 7-benzyl derivative (4i) shares the benzyl group with the target compound but differs in substitution position (N7 vs. N3). This positional variance likely impacts electronic distribution and solubility .
- Electron-Withdrawing Groups : The 4-chlorophenyl analog (4h) shows downfield NMR shifts (δ 7.60–7.80) due to chlorine’s inductive effect, enhancing electrophilicity .
- Methoxy vs. Hydroxy Groups : Methoxy substituents (4g, 4j) introduce steric bulk and moderate electron-donating effects, whereas hydroxyl groups (4g) enable hydrogen bonding, as seen in IR (3420 cm⁻¹) .
Pharmacological and Material Relevance
- Anticancer Potential: Hydroxynaphthoquinone-substituted analogs (e.g., 4g) exhibit redox-active properties, suggesting utility in chemotherapeutic prodrugs .
- Enzyme Inhibition : Methoxymethyl derivatives (e.g., compounds 4–6 from ) demonstrate selective inhibition of kinases due to their ability to mimic ATP’s adenine moiety .
Biological Activity
3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound's structure features a pyrrolo-pyrimidine core with significant functional groups that contribute to its reactivity and biological interactions.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A benzyl group at the nitrogen atom in the 3-position.
- Two carbonyl groups at the 2 and 4 positions of the pyrimidine ring.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of derivatives of this compound against various cancer cell lines. For instance, a derivative demonstrated an IC50 value ranging from 29 to 59 µM against four cancer cell lines. Notably, another compound exhibited significant inhibition of key enzymes such as EGFR and VEGFR2 with IC50 values between 40 to 204 nM , indicating its potential as a multi-targeted kinase inhibitor comparable to established drugs like sunitinib .
Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Target Enzyme | IC50 (nM) |
|---|---|---|---|---|
| 5k | HepG2 | 29–59 | EGFR | 40 |
| VEGFR2 | 204 | |||
| CDK2 | - |
Antimicrobial Activity
In addition to anticancer properties, some derivatives have shown promising antimicrobial activity. For example, certain compounds within this class were evaluated for their effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL , demonstrating their potential as antibacterial agents .
Mechanistic Insights
The mechanisms underlying the biological activities of these compounds have been explored through various studies:
- Cell Cycle Arrest and Apoptosis : Research indicates that some derivatives can induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Molecular Docking Studies : These studies have provided insights into how these compounds interact with biological targets at the molecular level, revealing binding affinities similar to those observed with established inhibitors .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrrolo[2,3-d]pyrimidine derivatives. One specific derivative was shown to effectively inhibit RET kinase activity, which is implicated in various cancers. This compound was synthesized through a multi-step process involving nucleophilic substitutions and yielded promising results in preclinical evaluations .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-benzyl-substituted pyrrolo[2,3-d]pyrimidine derivatives, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves coupling benzylamine derivatives with pyrrolo[2,3-d]pyrimidine precursors under Buchwald-Hartwig or Ullmann-type conditions. For example, substituting aryl halides (e.g., 3-bromophenyl) with benzyl groups via palladium catalysis achieves regioselective benzylation . Optimization requires temperature control (e.g., 80–100°C), solvent selection (DMSO or DMF for solubility), and stoichiometric ratios (1:1.2 amine:halide) to minimize side products. Reaction progress should be monitored via TLC (Rf ~0.17–0.20 in CHCl₃/MeOH) and validated by HRMS .
Q. How can structural characterization of 3-benzyl-pyrrolo[2,3-d]pyrimidine derivatives be systematically performed?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl CH₂ protons at δ 2.88–3.07 ppm and aromatic protons at δ 6.74–8.13 ppm) . High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas (e.g., C₂₀H₁₈N₅Br requires m/z 407.0746). X-ray crystallography (if crystalline solids are obtained) resolves stereochemical ambiguities, as demonstrated for analogous thiopyrano-thienopyrimidines .
Advanced Research Questions
Q. What strategies address contradictory biological activity data for pyrrolo[2,3-d]pyrimidine analogs in kinase inhibition assays?
- Methodological Answer : Cross-validate activity using orthogonal assays (e.g., enzymatic vs. cellular assays) and analyze structure-activity relationships (SAR). For instance, substituting the benzyl group with electron-withdrawing groups (e.g., -Cl, -Br) enhances kinase binding affinity, as seen in N4-(3-bromophenyl)-6-substituted derivatives . Computational docking (e.g., AutoDock Vina) against kinase crystal structures (e.g., EGFR or VEGFR2) can rationalize discrepancies by identifying steric clashes or hydrogen-bonding variations .
Q. How can computational methods guide the design of 3-benzyl-pyrrolo[2,3-d]pyrimidines with improved metabolic stability?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict metabolic hotspots, such as benzyl C-H bonds prone to oxidation. ICReDD’s reaction path search algorithms integrate experimental and computational data to prioritize derivatives with lower CYP450 susceptibility . For example, introducing methyl groups at the pyrrolidine nitrogen reduces metabolic clearance, as evidenced by analogs with extended plasma half-lives .
Q. What experimental designs minimize batch-to-batch variability in scaled-up synthesis?
- Methodological Answer : Use statistical design of experiments (DoE) to optimize critical parameters (e.g., catalyst loading, reaction time). A central composite design (CCD) with 3–5 factors (e.g., temperature, solvent polarity) identifies robust conditions. For example, a 2³ factorial design reduced variability in pyrrolo[2,3-d]pyrimidine yields from ±15% to ±5% by controlling Pd(OAc)₂ catalyst purity and degassing protocols .
Data Analysis and Validation
Q. How should researchers resolve discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian09 with GIAO approximation). Deviations >0.5 ppm may indicate conformational flexibility or solvent effects. For instance, the C5-CH proton in N4-(3-bromophenyl) derivatives shows a calculated δ 6.35 ppm vs. experimental δ 6.27 ppm due to DMSO solvent interactions . Cross-validation with 2D NMR (COSY, HSQC) confirms assignments .
Q. What analytical techniques confirm the absence of regioisomeric byproducts in benzylation reactions?
- Methodological Answer : LC-MS with a C18 column (ACN/H₂O gradient) separates regioisomers. For example, 3-benzyl vs. 1-benzyl isomers exhibit distinct retention times (Δt = 1.2–1.5 min). High-resolution tandem MS (HRMS/MS) fragments confirm substitution patterns via diagnostic ions (e.g., m/z 179.0481 for benzyl cleavage) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
